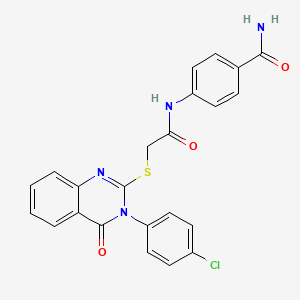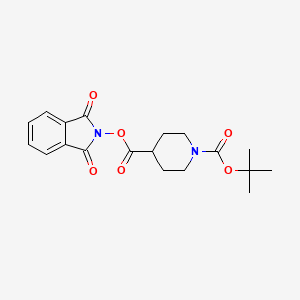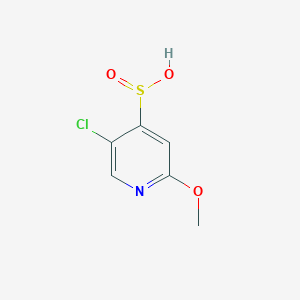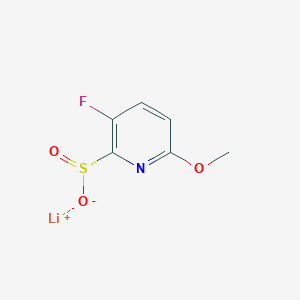![molecular formula C22H17NO8 B6604088 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate CAS No. 2196195-87-4](/img/structure/B6604088.png)
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate
概要
説明
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate is a complex organic compound primarily used as an additive in the synthesis of certain polymers, such as polyesters and polyamides . Its unique structural properties make it valuable in regulating polymer structures and enhancing their performance .
準備方法
The synthesis of 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate typically involves multiple steps of organic reactions. One straightforward method is the condensation reaction between 2,4-dimethoxybenzoic acid and 4-chloronitrobenzoyl chloride . This reaction requires specific conditions, including the use of a base such as pyridine and a solvent like dichloromethane . Industrial production methods often involve similar steps but are scaled up and optimized for higher yields and efficiency .
化学反応の分析
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate has a wide range of applications in scientific research:
Liquid Crystal Research: It has been extensively studied for its role in the formation and stability of ferroelectric nematic phases.
Thermal Properties and Molecular Structure: Research has focused on how changes in molecular structure affect its nematic and smectic phases.
Electrochemical Studies: It has been investigated for its electrochemical properties, particularly in the reduction of phenyl benzoates.
Polymerization Applications:
Biosensor Development: Research on similar compounds supports the development of biosensors.
作用機序
The mechanism by which 4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate exerts its effects involves its interaction with molecular targets and pathways. Its unique structure allows it to stabilize certain phases in liquid crystals, such as the ferroelectric nematic phase . This stabilization is achieved through specific molecular interactions and alignments that influence the overall behavior of the liquid crystal .
類似化合物との比較
4-[(4-nitrophenoxy)carbonyl]phenyl 2,4-dimethoxybenzoate is unique compared to other similar compounds due to its specific structural properties and applications. Similar compounds include:
4-[(4-nitrophenoxy)carbonyl]phenyl benzoate: This compound shares a similar structure but lacks the methoxy groups, affecting its properties and applications.
4-[(4-nitrophenoxy)carbonyl]phenyl 4-methoxybenzoate: This compound has only one methoxy group, leading to different thermal and electrochemical properties.
特性
IUPAC Name |
[4-(4-nitrophenoxy)carbonylphenyl] 2,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO8/c1-28-18-11-12-19(20(13-18)29-2)22(25)31-16-7-3-14(4-8-16)21(24)30-17-9-5-15(6-10-17)23(26)27/h3-13H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTOBZXOWFFWRDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)[N+](=O)[O-])OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604019.png)



![4-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B6604053.png)






